N-Ethyl Conformational Restriction: Structural Differentiation from N-Des-Ethyl Analog
The defining structural feature of CAS 1170092-75-7 is the N-ethyl substituent on the oxoindoline ring, which is absent in the closest commercially available analog 1-(2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea (CAS 1171968-09-4, MW 309.4) . This N-ethyl group increases molecular weight (+28 Da) and lipophilicity (estimated ΔclogP ≈ +0.8), and critically introduces conformational restriction around the indoline N–C bond, as described in the patent family US8501783B2 for conformationally restricted urea sEH inhibitors [1]. The indoline scaffold pre-organizes the urea pharmacophore for optimal hydrogen-bonding interactions with the sEH catalytic triad residues Asp335, Tyr383, and Tyr466 [1]. In the absence of N-alkylation (CAS 1171968-09-4), the oxoindoline ring retains greater rotational freedom, which may reduce the population of the bioactive conformation and diminish target engagement [1].
| Evidence Dimension | Molecular weight and conformational constraint |
|---|---|
| Target Compound Data | MW 337.4; N-ethyl substituent present; conformationally restricted |
| Comparator Or Baseline | 1-(2-Oxoindolin-5-yl)-3-(3-phenylpropyl)urea (CAS 1171968-09-4): MW 309.4; no N-alkyl substituent; greater rotational freedom |
| Quantified Difference | ΔMW = +28 Da; estimated ΔclogP ≈ +0.8; conformational restriction introduced by N-ethyl group |
| Conditions | Structural comparison based on molecular formula and patent disclosure |
Why This Matters
The conformational restriction conferred by the N-ethyl group is the primary structural rationale for selecting this compound over the N-des-ethyl analog, as it mimics the design principle of potent sEH inhibitors in patent US8501783B2.
- [1] Hammock BD, et al. Conformationally restricted urea inhibitors of soluble epoxide hydrolase. US Patent US8501783B2. Issued August 6, 2013. View Source
